

# JCP174 chemical structure and properties

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## Compound of Interest

Compound Name: JCP174

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## In-depth Technical Guide: JCP174

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**JCP174** is a synthetic small molecule inhibitor that has been identified as a modulator of host-cell invasion by the protozoan parasite *Toxoplasma gondii*. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **JCP174**. It details its mechanism of action, which involves the inhibition of the *Toxoplasma gondii* depalmitoylase, palmitoyl-protein thioesterase-1 (TgPPT1). This guide includes a summary of its chemical and physical properties, quantitative biological activity, and detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of **JCP174**'s function and the methods used for its characterization.

## Chemical Structure and Properties

**JCP174**, with the IUPAC name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a substituted chloroisocoumarin. Its structure and key chemical identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of **JCP174**.

Property	Value	Reference
IUPAC Name	7-amino-4-chloro-3-propoxy-1H-isochromen-1-one	[1]
Synonyms	JCP-174	[1]
CAS Number	126062-19-9	[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> ClNO <sub>3</sub>	[1]
Molecular Weight	253.68 g/mol	[1]
SMILES	<chem>CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl</chem>	[1]
InChI	InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3	[1]
Appearance	Crystalline Solid	
Purity	≥98%	

## Biological Activity and Mechanism of Action

**JCP174** was identified in a forward chemical genetic screen for its ability to enhance the invasion of host cells by *Toxoplasma gondii* tachyzoites[1].

### Target Identification

The primary molecular target of **JCP174** in *Toxoplasma gondii* is palmitoyl-protein thioesterase-1 (TgPPT1), a depalmitoylase enzyme[1]. Depalmitoylases are responsible for removing palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This process is dynamic and reversible, playing a crucial role in regulating protein localization, stability, and function.

### Mechanism of Action

By inhibiting TgPPT1, **JCP174** leads to an increase in the palmitoylation state of various parasite proteins. This altered palmitoylation status is believed to trigger the secretion of invasion-associated organelles and enhance the motility of the tachyzoites, ultimately resulting in an increased capacity for host-cell invasion[1].

## Signaling Pathway Context: Fatty Acid Metabolism in *Toxoplasma gondii*

While **JCP174**'s direct target is a depalmitoylase, its action is intrinsically linked to the broader context of fatty acid metabolism in the parasite. *Toxoplasma gondii* possesses a type II fatty acid synthesis (FASII) pathway located in the apicoplast, a non-photosynthetic plastid. This pathway is essential for the parasite's survival and provides the fatty acids, including palmitate, that are utilized in protein palmitoylation.

Caption: **JCP174** inhibits TgPPT1, a key enzyme in the depalmitoylation cycle.

## Quantitative Biological Data

Parameter	Value	Target Organism/Enzyme	Reference
IC <sub>50</sub> (Human Leukocyte Elastase)	~20 µM	Homo sapiens	
Enhancement of T. gondii Invasion	Significant	Toxoplasma gondii	[1]

Note: The specific IC<sub>50</sub> of **JCP174** against recombinant TgPPT1 is not explicitly stated in the primary literature but is inferred to be potent based on its biological effects.

## Experimental Protocols

### Recombinant TgPPT1 Activity Assay

This protocol is adapted from methodologies used for characterizing thioesterase activity.

Objective: To measure the enzymatic activity of recombinant TgPPT1 and assess the inhibitory effect of **JCP174**.

## Materials:

- Recombinant purified TgPPT1
- Fluorogenic thioester substrate (e.g., a palmitoylated peptide with a fluorescent reporter)
- Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT
- **JCP174** stock solution in DMSO
- DMSO (vehicle control)
- 384-well black microplate
- Fluorescence plate reader

## Procedure:

- Prepare serial dilutions of **JCP174** in DMSO.
- In the microplate, add 1  $\mu$ L of the **JCP174** dilutions or DMSO control to each well.
- Add 25  $\mu$ L of recombinant TgPPT1 (at a final concentration of ~50 nM in Assay Buffer) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 25  $\mu$ L of the fluorogenic substrate (at a final concentration of ~10  $\mu$ M in Assay Buffer).
- Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore) at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
- Calculate the initial reaction velocities ( $V_0$ ) from the linear portion of the fluorescence curves.
- Determine the percent inhibition for each **JCP174** concentration relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the **JCP174** concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

Caption: Experimental workflow for the TgPPT1 enzymatic assay.

## Toxoplasma gondii Host-Cell Invasion Assay

This protocol is a "red/green" invasion assay to differentiate between extracellular and intracellular parasites.

Objective: To quantify the effect of **JCP174** on the invasion of host cells by *T. gondii* tachyzoites.

Materials:

- Confluent monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) on glass coverslips
- Freshly harvested *T. gondii* tachyzoites (e.g., RH strain)
- Invasion medium (e.g., DMEM with 3% FBS)
- **JCP174** stock solution in DMSO
- DMSO (vehicle control)
- Primary antibody against a parasite surface antigen (e.g., anti-SAG1)
- Two secondary antibodies with different fluorophores (e.g., Alexa Fluor 488-conjugated and Alexa Fluor 594-conjugated)
- Saponin (for permeabilization)
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining
- Fluorescence microscope

## Procedure:

- Pre-treat freshly harvested tachyzoites with various concentrations of **JCP174** or DMSO in invasion medium for 15-30 minutes at 37°C.
- Add the treated parasites to the HFF monolayers on coverslips and allow invasion to proceed for 1 hour at 37°C.
- Wash the coverslips gently with PBS to remove non-adherent parasites.
- Fix the cells with 4% PFA in PBS for 20 minutes.
- Staining Step 1 (Extracellular Parasites): Without permeabilizing the host cells, incubate the coverslips with the primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the first fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 - red) for 1 hour. This will label only the extracellular parasites.
- Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes.
- Staining Step 2 (Total Parasites): Re-probe with the same primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the second fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 - green) for 1 hour. This will label all parasites (both intracellular and the already red-labeled extracellular ones).
- Stain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Quantification: Using a fluorescence microscope, count the number of parasites in multiple random fields.
  - Extracellular parasites: Will be labeled with both red and green fluorescence.
  - Intracellular parasites: Will only be labeled with green fluorescence.
- Calculate the percentage of invaded parasites for each treatment condition.

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## References

- 1. Small-molecule inhibition of a depalmitoylase enhances Toxoplasma host-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
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